Lipophilicity-Driven Antimicrobial Potency: Butyl vs. Methyl Cinnamate Esters
The butyl ester moiety in cinnamic acid derivatives is a key determinant of enhanced antimicrobial activity, likely due to increased lipophilicity and improved membrane interaction. A direct head-to-head comparison study on *Candida albicans* demonstrates that butyl cinnamate (MIC = 626.62 µM) is significantly more potent than its methyl ester counterpart (MIC = 789.19 µM) and moderately more potent than the ethyl ester (MIC = 726.36 µM) . This establishes a clear structure-activity relationship where increasing alkyl chain length (from methyl to ethyl to butyl) correlates with improved antifungal efficacy against this clinically relevant pathogen .
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | 626.62 µM (for butyl cinnamate, a close analog with the same butyl ester moiety) |
| Comparator Or Baseline | Methyl cinnamate: 789.19 µM; Ethyl cinnamate: 726.36 µM |
| Quantified Difference | Butyl ester is 1.26x more potent than methyl ester and 1.16x more potent than ethyl ester against *C. albicans*. |
| Conditions | In vitro antimicrobial assay against *Candida albicans*. |
Why This Matters
This data provides quantitative justification for selecting the butyl ester variant when developing formulations for which enhanced antifungal activity, particularly against *Candida* species, is a critical performance parameter.
